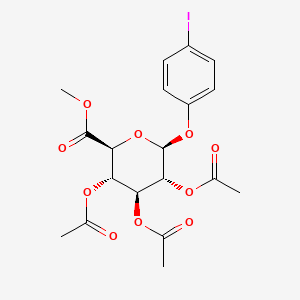
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a decylsulfanyl group attached to the triazine ring, which imparts unique chemical and physical properties. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 6-methyl-1,2,4-triazin-5-ol with a decylsulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography, depending on the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionsorganic solvent, base (e.g., potassium carbonate), room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol has found applications in various scientific research fields:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and additives for various industrial applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is primarily attributed to its ability to interact with biological membranes and proteins. The decylsulfanyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the triazine ring can form hydrogen bonds and other interactions with protein targets, potentially inhibiting their function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Decylsulfanyl)-1,2,4-triazin-5-ol: Similar structure but lacks the methyl group at the 6-position.
6-Methyl-1,2,4-triazin-5-ol: Similar structure but lacks the decylsulfanyl group.
3-(Octylsulfanyl)-6-methyl-1,2,4-triazin-5-ol: Similar structure but with an octylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is unique due to the presence of both the decylsulfanyl and methyl groups, which impart distinct chemical and physical properties The decylsulfanyl group enhances the compound’s lipophilicity and membrane-disrupting ability, while the methyl group at the 6-position can influence the compound’s reactivity and interaction with biological targets
Propriétés
Formule moléculaire |
C14H25N3OS |
|---|---|
Poids moléculaire |
283.44 g/mol |
Nom IUPAC |
3-decylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H25N3OS/c1-3-4-5-6-7-8-9-10-11-19-14-15-13(18)12(2)16-17-14/h3-11H2,1-2H3,(H,15,17,18) |
Clé InChI |
UXHWSFZAOFGFBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=NN=C(C(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B14099114.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14099117.png)
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14099125.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14099155.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B14099156.png)
![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14099162.png)

![3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B14099166.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099168.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14099170.png)
![(8R,9R,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14099171.png)
![7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14099175.png)
![8-(3-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14099177.png)

